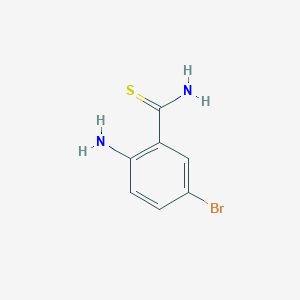

2-amino-5-bromobenzene-1-carbothioamide

Beschreibung

Chemical Structure and Synthesis 2-Amino-5-bromobenzene-1-carbothioamide (C₇H₆BrN₂S) is a brominated aromatic compound featuring a carbothioamide (-C(=S)-NH₂) group at the 1-position and an amino (-NH₂) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Applications The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

Eigenschaften

IUPAC Name |

2-amino-5-bromobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2S/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSYZMMUEWEHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=S)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromobenzene-1-carbothioamide typically involves the bromination of 2-aminobenzenecarbothioamide. One common method includes the use of bromine in an organic solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fifth position of the benzene ring.

Industrial Production Methods

Industrial production of 2-amino-5-bromobenzene-1-carbothioamide may involve a multi-step process starting from readily available precursors. The process includes:

Nitration: of benzenecarbothioamide to introduce the amino group.

Reduction: of the nitro group to an amino group.

Bromination: using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-5-bromobenzene-1-carbothioamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

Bromine: or for bromination.

Hydrogen gas: and a for reduction reactions.

Diazonium salts: for coupling reactions.

Major Products

Brominated derivatives: Formed through selective bromination.

Azo compounds: Formed through coupling reactions with diazonium salts.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of 2-amino-5-bromobenzene-1-carbothioamide exhibit promising anticancer properties. For instance, compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines, including human leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as the Src family kinases pathway .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of several key enzymes involved in inflammatory processes and cancer progression. Notably, it has shown activity against p38 MAP kinase, which is implicated in cytokine-mediated diseases, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of 2-amino-5-bromobenzene-1-carbothioamide derivatives. These compounds have been tested against various bacterial strains, showing significant inhibitory effects that suggest their potential use in developing new antibiotics .

Insecticidal Properties

The compound serves as an important intermediate in the synthesis of insecticides, particularly cyanoantranilic diamides. These derivatives are effective against a range of agricultural pests, thus playing a crucial role in crop protection strategies .

Herbicide Development

Research is ongoing to explore the herbicidal properties of 2-amino-5-bromobenzene-1-carbothioamide derivatives. Initial findings suggest that these compounds may inhibit specific biochemical pathways in weeds, providing a potential avenue for developing new herbicides .

Building Block for Complex Molecules

Due to its functional groups, 2-amino-5-bromobenzene-1-carbothioamide is utilized as a versatile building block in organic synthesis. It can be transformed into various derivatives through reactions such as acylation and alkylation, enabling the production of more complex structures with desired biological activities .

Development of Novel Materials

The compound's unique chemical properties make it suitable for creating novel materials with specific functionalities, including polymers and nanomaterials that can be used in drug delivery systems and diagnostic applications .

Case Studies

Wirkmechanismus

The mechanism of action of 2-amino-5-bromobenzene-1-carbothioamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The primary analogue for comparison is 2-amino-5-nitrobenzene-1-carbothioamide (C₇H₇N₃O₂S), where the bromine atom is replaced by a nitro (-NO₂) group.

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Key Differences

Electronic Effects :

- The bromine substituent exerts an inductive electron-withdrawing effect, enhancing electrophilicity at the aromatic ring.

- The nitro group is a stronger EWG due to resonance, significantly deactivating the ring and directing subsequent reactions to meta/para positions .

Reactivity :

- Bromine facilitates palladium-catalyzed cross-coupling reactions (e.g., with boronic acids), whereas the nitro group is often reduced to an amine (-NH₂) for further functionalization .

Solubility and Stability :

- Nitro-substituted compounds generally exhibit lower solubility in polar solvents due to strong intermolecular interactions. Brominated analogues may show better solubility in organic solvents.

Research Findings and Implications

- Pharmaceutical Relevance : Brominated carbothioamides are prioritized in drug discovery due to bromine’s bioisosteric compatibility with aromatic systems in bioactive molecules .

- Synthetic Challenges : Nitro-substituted derivatives require careful handling under reducing conditions to avoid over-reduction or side reactions .

Biologische Aktivität

2-Amino-5-bromobenzene-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of 2-amino-5-bromobenzene-1-carbothioamide can be represented as follows:

This compound features a bromobenzene ring substituted with an amino group and a carbothioamide functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of 2-amino-5-bromobenzene-1-carbothioamide have been investigated in various studies, revealing its potential as an anticancer agent and an antimicrobial compound.

Anticancer Activity

Recent studies have demonstrated that 2-amino-5-bromobenzene-1-carbothioamide exhibits significant cytotoxic effects against several cancer cell lines. The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Effects of 2-Amino-5-Bromobenzene-1-Carbothioamide on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Apoptosis induction through ROS generation |

| HCT116 | 15.3 | Cell cycle arrest at G0/G1 phase |

| HepG2 | 12.7 | Inhibition of β1-integrin/FAK signaling |

| A549 | 9.8 | Induction of oxidative stress |

The compound was particularly effective against HeLa cells with an IC50 value of 10.5 µM, indicating strong potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, 2-amino-5-bromobenzene-1-carbothioamide has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 2-Amino-5-Bromobenzene-1-Carbothioamide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound exhibited a notable MIC against Candida albicans at 16 µg/mL, suggesting its potential as a therapeutic agent against fungal infections .

Case Studies

Several case studies have highlighted the efficacy of 2-amino-5-bromobenzene-1-carbothioamide in clinical and preclinical settings:

- Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through reactive oxygen species (ROS) pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria and fungi, demonstrating its effectiveness in inhibiting pathogen growth in vitro .

Mechanistic Insights

The biological activity of 2-amino-5-bromobenzene-1-carbothioamide can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers mitochondrial dysfunction leading to increased ROS levels, which is crucial for apoptosis in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

- Antimicrobial Action : The exact mechanism behind its antimicrobial activity involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.